molecular formula C21H21F3N2O2 B5417595 1-[4-(difluoromethoxy)phenyl]-3-[4-(4-fluorobenzyl)-1-piperazinyl]-2-propen-1-one

1-[4-(difluoromethoxy)phenyl]-3-[4-(4-fluorobenzyl)-1-piperazinyl]-2-propen-1-one

Cat. No. B5417595
M. Wt: 390.4 g/mol
InChI Key: IUCYETKDKSQERH-MDZDMXLPSA-N
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Description

This compound is a complex organic molecule with the molecular formula C16H12F2O3 . It contains several functional groups, including a difluoromethoxy group, a piperazinyl group, and a propenone group .


Molecular Structure Analysis

The molecule has an E conformation about the C=C bond. In the crystal, molecules are linked via pairs of O-H⋯O hydrogen bonds, forming inversion dimers which are further consolidated by a pair of C-H⋯O hydrogen bonds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(E)-1-[4-(difluoromethoxy)phenyl]-3-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c22-18-5-1-16(2-6-18)15-26-13-11-25(12-14-26)10-9-20(27)17-3-7-19(8-4-17)28-21(23)24/h1-10,21H,11-15H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCYETKDKSQERH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C=CC(=O)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)/C=C/C(=O)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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